molecular formula C15H14O2 B8759072 4'-Ethoxybiphenyl-4-carbaldehyde

4'-Ethoxybiphenyl-4-carbaldehyde

Cat. No.: B8759072
M. Wt: 226.27 g/mol
InChI Key: YRVPKFTZRRAJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Ethoxybiphenyl-4-carbaldehyde is an organic compound with the molecular formula C15H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the para position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Ethoxybiphenyl-4-carbaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 4-(4-ethoxyphenyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, are being explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4'-Ethoxybiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-(4-ethoxyphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

4'-Ethoxybiphenyl-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands for biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4'-Ethoxybiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde group. The ethoxy group can also influence its binding affinity and specificity. For example, in antifungal applications, it disrupts cellular antioxidation systems, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Hydroxyphenyl)benzaldehyde: Contains a hydroxy group instead of an ethoxy group.

    4-(4-Methylphenyl)benzaldehyde: Contains a methyl group instead of an ethoxy group.

Uniqueness

4'-Ethoxybiphenyl-4-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various compounds with specific properties and applications .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-11H,2H2,1H3

InChI Key

YRVPKFTZRRAJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (1.1 mg, 0.005 mmol, 0.5 mol %), 2-(di-tert-butylphosphino)biphenyl (3.0 mg, 0.01 mmol, 1.0 mol %), 4-ethoxyphenylboronic acid (249 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromobenzaldehyde (185 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 203 mg (90%) of the title compound.
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Yield
90%

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